molecular formula C13H14ClN5O3S3 B11417999 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11417999
M. Wt: 419.9 g/mol
InChI Key: SWEKKBOIEDNSMG-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound that features a combination of pyrimidine, thiadiazole, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and sulfonyl groups, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of various substituted pyrimidine and thiadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agrochemicals: The compound could be used as a precursor for the synthesis of herbicides or pesticides.

    Materials Science: Its unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C13H14ClN5O3S3

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H14ClN5O3S3/c1-3-5-23-13-19-18-11(24-13)17-10(20)9-8(14)7-15-12(16-9)25(21,22)6-4-2/h3,7H,1,4-6H2,2H3,(H,17,18,20)

InChI Key

SWEKKBOIEDNSMG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC=C)Cl

Origin of Product

United States

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